1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride
Description
The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride is a diazepane derivative featuring a 3,5-dimethylpyrazole moiety linked via an ethyl group to a 1,4-diazepane ring. The diazepane is further substituted at the 4-position with a sulfonyl group attached to a 4-(trifluoromethyl)phenyl ring. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug development.
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O2S.ClH/c1-15-14-16(2)26(23-15)13-11-24-8-3-9-25(12-10-24)29(27,28)18-6-4-17(5-7-18)19(20,21)22;/h4-7,14H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIXXHOLLYXHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Diazepane Derivatives
Key Structural Analogues
The most structurally similar compound identified is 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride (CAS: 1396783-42-8) . Both compounds share the following core features:
- A 1,4-diazepane ring.
- A 3,5-dimethylpyrazole group linked via an ethyl chain to the diazepane nitrogen.
- A sulfonyl group (-SO₂-) attached to the diazepane.
Critical Differences :
- Sulfonyl Substituent :
- Molecular Weight :
- Molecular Formula :
Functional Group Implications
- Trifluoromethylphenyl vs. The tetrahydronaphthalenyl group in the compound introduces a bulky bicyclic system, which may improve membrane permeability or binding to hydrophobic pockets in proteins .
Data Table: Comparative Structural and Physicochemical Properties
Research Findings and Pharmacological Considerations
- Metabolic Stability : The -CF₃ group in the target compound may reduce metabolic degradation compared to the analogue, as fluorine atoms often block cytochrome P450-mediated oxidation.
- Target Selectivity : The tetrahydronaphthalenyl group in the compound could favor interactions with lipid-rich environments (e.g., CNS targets), whereas the -CF₃ group might enhance binding to enzymes with aromatic pockets .
- Synthetic Accessibility : The compound’s tetrahydronaphthalenyl group may require more complex synthetic steps compared to the trifluoromethylphenyl group, impacting scalability.
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